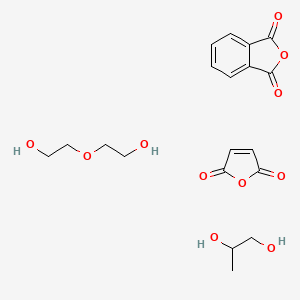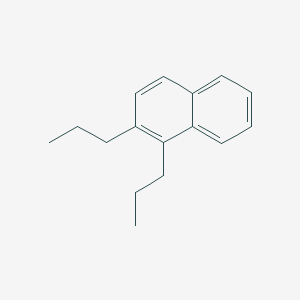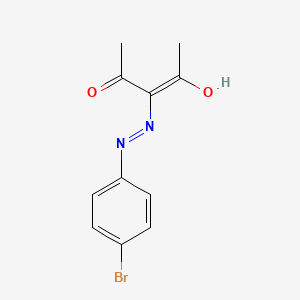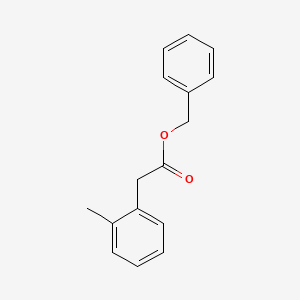
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include the addition of methyl, phenyl, and pyrrolidinyl groups. These modifications can significantly alter the compound’s chemical properties and biological activities, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactionsCommon reagents used in these reactions include alkyl halides, phenylboronic acids, and pyrrolidine .
Industrial Production Methods
Industrial production of uracil derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, such as palladium or copper, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
科学研究应用
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- include other uracil derivatives, such as:
- 1,3-dimethyluracil
- 5-phenyluracil
- 6-methyluracil
- 5-(1-pyrrolidinyl)uracil
Uniqueness
What sets uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- apart from these similar compounds is the specific combination of substituents on the uracil ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development .
属性
CAS 编号 |
32150-73-5 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
1,6-dimethyl-3-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)19(16(21)17(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI 键 |
BIPNRIQANSKZIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


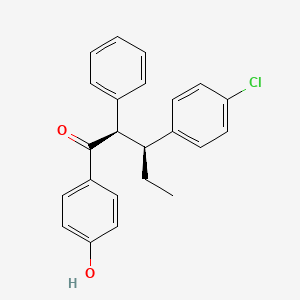

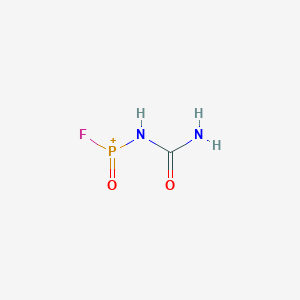
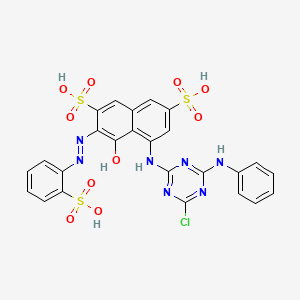
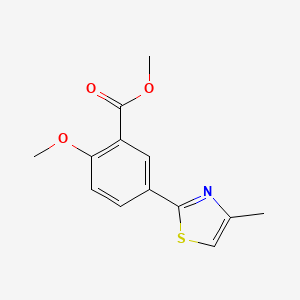
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)

![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)


